![molecular formula C14H12N2O2 B1499823 5-((4-Methoxybenzyl)oxy)picolinonitrile CAS No. 917910-75-9](/img/structure/B1499823.png)
5-((4-Methoxybenzyl)oxy)picolinonitrile
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural characterization of related compounds, such as 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones and their palladium(II) complexes, have been explored. These complexes have shown significant biological properties, including interaction with DNA and proteins, antioxidant activity, and cytotoxicity against cancer cell lines (Ramachandran et al., 2012).
Photochemical Reactions
- Research into photoinduced reactions of azirines with carboxylate esters has been conducted, leading to the synthesis of 5-alkoxy-3-oxazolines, a process that highlights the potential of using specific functional groups in photochemical synthesis (Gilgen et al., 1975).
Oxidative Removal Studies
- Studies on the oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones using cerium(IV) diammonium nitrate have been reported, indicating the method's efficiency in selectively removing protective groups under mild conditions (Yamaura et al., 1985).
Catalytic Activity
- The catalytic activity of compounds in oxidative olefination processes has been investigated. Specifically, Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group has demonstrated mild, efficient, and versatile outcomes (Rakshit et al., 2011).
Antioxidant and Biological Studies
- Antioxidant properties of Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated, showcasing potential pharmaceutical applications based on their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Safety and Hazards
When handling 5-((4-Methoxybenzyl)oxy)picolinonitrile, it’s important to ensure adequate ventilation and avoid dust formation . Personal protective equipment and face protection should be worn to avoid ingestion and inhalation . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)16-9-14/h2-7,9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCACZKVBHNYEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670181 | |
Record name | 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Methoxybenzyl)oxy)picolinonitrile | |
CAS RN |
917910-75-9 | |
Record name | 5-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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